molecular formula C11H20N2O5 B12519830 N-Acetyl-L-seryl-L-leucine CAS No. 820220-54-0

N-Acetyl-L-seryl-L-leucine

Cat. No.: B12519830
CAS No.: 820220-54-0
M. Wt: 260.29 g/mol
InChI Key: WKQDDTDYSVHNOV-IUCAKERBSA-N
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Description

N-Acetyl-L-seryl-L-leucine is a synthetic compound derived from the amino acids serine and leucine It is characterized by the presence of an acetyl group attached to the nitrogen atom of the serine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-seryl-L-leucine typically involves the following steps:

    Protection of Functional Groups: The hydroxyl group of serine and the amino group of leucine are protected using suitable protecting groups to prevent unwanted side reactions.

    Coupling Reaction: The protected serine and leucine are coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Deprotection: The protecting groups are removed under mild conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-seryl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group of the serine residue can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group of the acetyl moiety can be reduced to form an alcohol.

    Substitution: The hydroxyl group of the serine residue can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

N-Acetyl-L-seryl-L-leucine has several scientific research applications, including:

    Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide bond formation and cleavage.

    Biology: It is used in studies of protein-protein interactions and enzyme-substrate interactions.

    Medicine: It has potential therapeutic applications in the treatment of neurodegenerative diseases and as a neuroprotective agent.

    Industry: It is used in the production of pharmaceuticals and as a research tool in drug discovery and development.

Mechanism of Action

The mechanism of action of N-Acetyl-L-seryl-L-leucine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in cellular signaling pathways. The acetyl group enhances its ability to cross cell membranes and interact with intracellular targets, leading to changes in cellular function and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-Acetyl-L-leucine: A modified amino acid used in the treatment of vertigo and cerebellar ataxia.

    N-Acetyl-L-serine: A compound with similar structural features but lacking the leucine residue.

    N-Acetyl-L-alanine: Another acetylated amino acid with different biological properties.

Uniqueness

N-Acetyl-L-seryl-L-leucine is unique due to the presence of both serine and leucine residues, which confer distinct chemical and biological properties. The combination of these amino acids allows for specific interactions with molecular targets that are not observed with other similar compounds.

Properties

CAS No.

820220-54-0

Molecular Formula

C11H20N2O5

Molecular Weight

260.29 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C11H20N2O5/c1-6(2)4-8(11(17)18)13-10(16)9(5-14)12-7(3)15/h6,8-9,14H,4-5H2,1-3H3,(H,12,15)(H,13,16)(H,17,18)/t8-,9-/m0/s1

InChI Key

WKQDDTDYSVHNOV-IUCAKERBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C

Origin of Product

United States

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